

# An In-depth Technical Guide to the Chemical Structure of Ipomeamarone

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## Compound of Interest

Compound Name: *Ipomeamarone*

Cat. No.: B14765046

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## Introduction

**Ipomeamarone** is a naturally occurring furanosesquiterpenoid and a prominent member of the furanoterpenoid class of phytoalexins.<sup>[1]</sup> It is primarily biosynthesized by sweet potatoes (*Ipomoea batatas*) in response to stress, particularly microbial infections, mechanical injury, or chemical exposure.<sup>[2][3]</sup> As a phytoalexin, it plays a crucial role in the plant's defense mechanisms.<sup>[4]</sup> However, its accumulation in damaged sweet potato tubers can lead to toxicity in livestock and humans, primarily targeting the liver (hepatotoxicity).<sup>[3][5]</sup> This guide provides a detailed technical overview of the chemical structure, properties, biosynthesis, and analytical methodologies for **Ipomeamarone**.

## Chemical Structure and Physicochemical Properties

**Ipomeamarone** is a sesquiterpene, meaning it is derived from three isoprene units. Its structure features a furan ring attached to a substituted tetrahydrofuran (oxolane) ring.

## Structural Identifiers

The chemical identity of **Ipomeamarone** is defined by several key identifiers, summarized in the table below.

Identifier	Value	Source
IUPAC Name	1-[(2S,5R)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one	[N/A]
Chemical Formula	C <sub>15</sub> H <sub>22</sub> O <sub>3</sub>	[6]
Average Molecular Weight	250.338 g/mol	[6]
Monoisotopic Molecular Weight	250.156894568 Da	[6]
CAS Number	20007-82-3	[3]
InChI Key	WOFDWNOSFDVCDF-UHFFFAOYSA-N	[6]
SMILES	CC(C)CC(=O)CC1(C)CCC(O1)C1=CO=C1	[6]

## Physicochemical Data

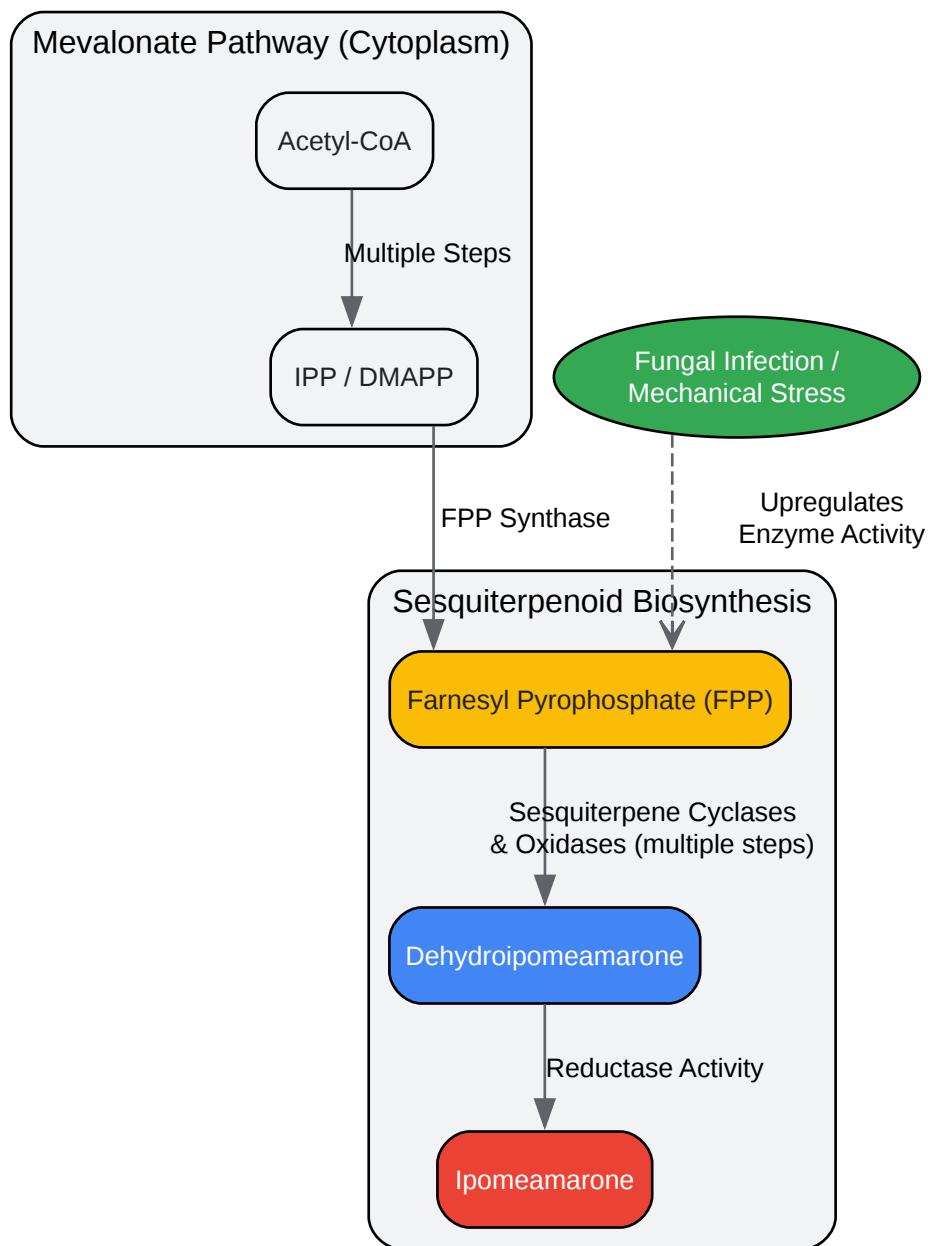
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for developing analytical methods. The properties of **Ipomeamarone** are summarized below.

Property	Value	Source
Water Solubility	0.041 g/L	[6]
logP (Octanol-Water Partition Coefficient)	3.39	[6]
logS	-3.8	[6]
pKa (Strongest Acidic)	19.07	[6]
pKa (Strongest Basic)	-2.9	[6]
Polar Surface Area	39.44 Å <sup>2</sup>	[3][6]
Rotatable Bond Count	5	[6]
Hydrogen Bond Acceptor Count	2	[6]
Hydrogen Bond Donor Count	0	[6]
Refractivity	69.77 m <sup>3</sup> .mol <sup>-1</sup>	[6]
Polarizability	28.24 Å <sup>3</sup>	[6]

## Biosynthesis of Ipomeamarone

**Ipomeamarone** is a sesquiterpenoid synthesized via the mevalonate (MVA) pathway in the plant's cytoplasm. The biosynthesis of all sesquiterpenoids originates from the C15 isoprenoid precursor, Farnesyl pyrophosphate (FPP).<sup>[5][7]</sup> FPP is formed from the condensation of two molecules of isopentenyl pyrophosphate (IPP) and one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP).<sup>[5][8]</sup> While the complete enzymatic cascade from FPP to

**Ipomeamarone** is complex, a key step involves the formation of dehydroipomeamarone, which serves as the immediate precursor.<sup>[6]</sup> The production of these furanoterpenoids is significantly upregulated in response to stressors like fungal infection.<sup>[4][6]</sup>

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Caption: High-level overview of the **Ipomeamarone** biosynthesis pathway.

## Biological Activity & Toxicity

The primary documented biological role of **Ipomeamarone** is as a phytoalexin, defending the sweet potato against pathogenic fungi.<sup>[4]</sup> However, its most significant impact concerning animal and human health is its toxicity.

## Hepatotoxicity

**Ipomeamarone** is a known hepatotoxin.<sup>[3]</sup> Ingestion by livestock that consumes mold-damaged sweet potatoes can lead to liver necrosis and can be fatal.<sup>[2]</sup> The mechanism of toxicity is related to its metabolic activation in the liver.

## Quantitative Toxicity Data

The acute toxicity of **Ipomeamarone** has been quantified, primarily through the determination of the median lethal dose (LD<sub>50</sub>).

Species	Route	LD <sub>50</sub> Value	Source
Rat	Oral	250 mg/kg (freshly isolated)	<a href="#">[2]</a> <a href="#">[4]</a>
Rat	Oral	500 mg/kg (after 4 months of isolation)	<a href="#">[2]</a> <a href="#">[4]</a>
Mouse	Intraperitoneal	230 mg/kg	[N/A]

Note: The toxicity of **Ipomeamarone** appears to decrease over time after isolation, suggesting it is an unstable compound.<sup>[4][9]</sup>

## Other Biological Activities

While sweet potato extracts have shown some antimicrobial properties, specific quantitative data (e.g., IC<sub>50</sub> or MIC values) for pure **Ipomeamarone** against bacterial or fungal pathogens are not extensively documented in the available literature.<sup>[10]</sup> Similarly, its cytotoxic potential against specific cancer cell lines has not been well-characterized.

## Experimental Protocols

The isolation and identification of **Ipomeamarone** involve extraction from a plant matrix followed by chromatographic and spectroscopic analysis.

## Extraction and Purification from *Ipomoea batatas*

This protocol is adapted from methodologies used for extracting furanoterpenoids from infected sweet potato tissues.[\[6\]](#)

- Homogenization: Weigh infected sweet potato tissue and homogenize in methanol (e.g., 550 mL methanol for ~270 g of tissue) for 3-5 minutes.[\[6\]](#)
- Filtration: Filter the homogenate through Whatman No. 4 filter paper to remove solid plant debris.[\[6\]](#)
- Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the methanol.[\[6\]](#)
- Liquid-Liquid Extraction: Add an equal volume of dichloromethane (DCM) to the remaining aqueous concentrate. Mix thoroughly and allow the phases to separate. Collect the organic (DCM) phase.
- Drying and Concentration: Dry the DCM phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oily extract.
- Purification (Optional): For higher purity, the crude extract can be subjected to flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

## Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of **Ipomeamarone**.[\[4\]](#)

- Sample Preparation: Dissolve the crude or purified extract in a suitable volatile solvent like ethyl acetate.
- GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 5975C MS). [N/A]
- GC Column: Employ a nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness). [N/A]
- Carrier Gas: Use Helium at a constant flow rate of approximately 1.2 mL/min. [N/A]

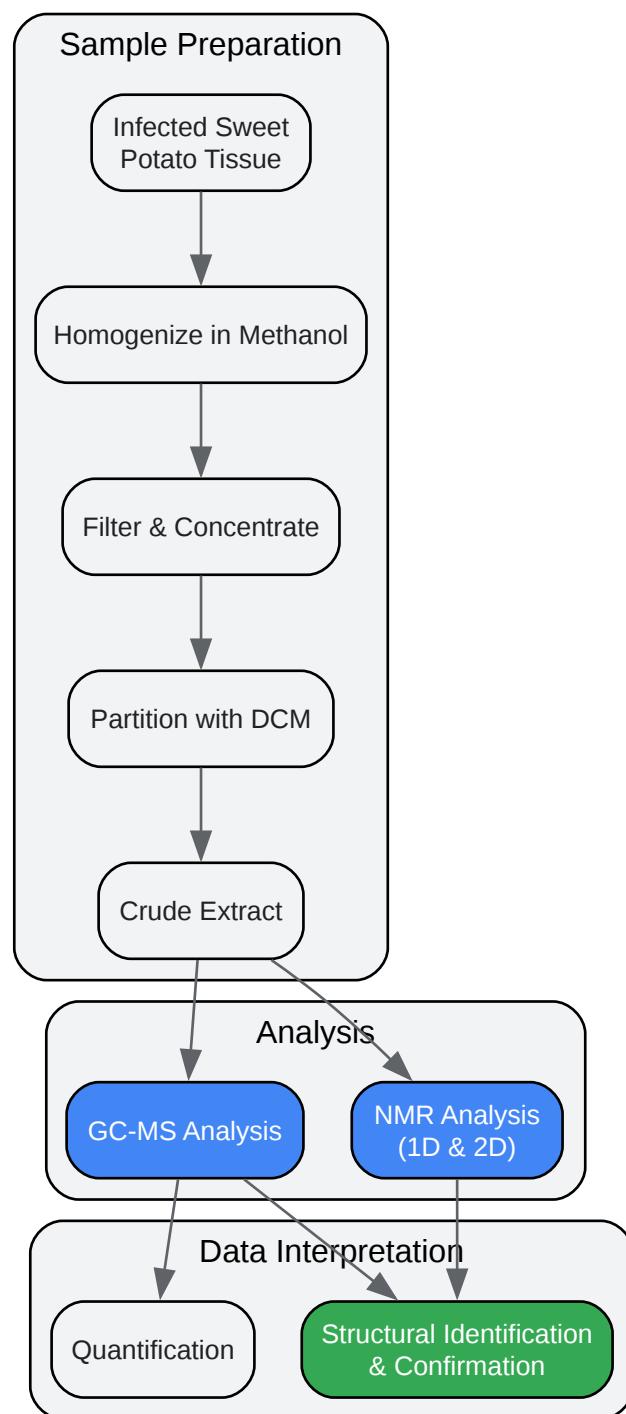
- Injection: Inject 1  $\mu$ L of the sample in splitless mode.
- Oven Temperature Program:
  - Initial temperature: 35 °C, hold for 3 min.
  - Ramp: Increase at 10 °C/min to 280 °C.
  - Final hold: Maintain 280 °C for 10 min.
- Mass Spectrometry:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from m/z 50 to 550.
- Identification: Identify the **Ipomeamarone** peak by comparing its retention time and mass spectrum with a known standard or with library data (e.g., NIST, Wiley). The retention time is expected around 20.8 minutes under these conditions. [N/A]

## Structural Elucidation by NMR Spectroscopy

NMR is essential for the unambiguous structural confirmation of **Ipomeamarone**.<sup>[6]</sup>

- Sample Preparation: Dissolve approximately 5 mg of purified **Ipomeamarone** in deuterated chloroform ( $\text{CDCl}_3$ ) and transfer to a 5 mm NMR tube. [N/A]
- Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., Bruker 600 MHz). [N/A]
- 1D NMR Spectra:
  - Acquire a standard  $^1\text{H}$  NMR spectrum to observe proton chemical shifts and coupling constants.
  - Acquire a  $^{13}\text{C}$  NMR spectrum to observe carbon chemical shifts.
- 2D NMR Spectra:

- COSY (Correlation Spectroscopy): To identify proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons ( $^1\text{H}$ - $^{13}\text{C}$  one-bond correlations).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule, comparing chemical shifts to published data.[\[6\]](#)



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Caption: Experimental workflow for **Ipomeamarone** extraction and analysis.

## Conclusion

**Ipomeamarone** is a significant furanosesquiterpenoid whose chemical structure has been well-established through extensive spectroscopic analysis. Its role as a phytoalexin in sweet potatoes is a key aspect of plant pathology, while its inherent hepatotoxicity makes it a compound of interest in toxicology and food safety. The detailed experimental protocols for its extraction and characterization provide a robust framework for researchers in natural products chemistry, toxicology, and drug development to further investigate its properties and potential applications.

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